4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMTB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of benzamide, like the one , have been designed and synthesized to target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). These compounds are evaluated for their inhibitory concentrations (IC) against the bacteria, and their efficacy is compared to existing TB medications .
Chemical Synthesis Intermediate
Benzamide derivatives are often used as intermediates in chemical synthesis. They can be utilized to create more complex molecules through various chemical reactions. This particular compound could serve as a starting point for synthesizing new molecules with potential pharmacological activities .
Molecular Docking Studies
In the field of computational chemistry, molecular docking studies are essential for predicting the orientation of a molecule when it binds to a protein target. The compound could be used in such studies to explore its binding affinities and interactions with various biological targets, aiding in the design of new drugs .
Cytotoxicity Evaluation
Evaluating the cytotoxicity of chemical compounds is crucial in drug development. This compound, like other benzamide derivatives, can be tested on different cell lines, such as HEK-293 (human embryonic kidney) cells, to determine its safety profile and potential as a therapeutic agent .
Lead Compound for Drug Discovery
The structure of this compound makes it a potential lead compound in drug discovery. Its core structure can be modified to enhance its pharmacological properties, making it a valuable candidate for developing new medications for various diseases .
Pharmacological Research
Benzamide derivatives are widely used in pharmacological research to study their effects on biological systems. This compound could be investigated for its pharmacokinetics, pharmacodynamics, and therapeutic potential in treating different medical conditions .
Material Science Applications
In material science, benzamide derivatives can be explored for their properties in creating new materials. This compound’s molecular structure could contribute to the development of novel materials with specific characteristics for industrial applications .
Analytical Chemistry Reference Material
As a compound with a defined structure and properties, it can be used as a reference material in analytical chemistry. It can help calibrate instruments or validate analytical methods, ensuring the accuracy and reliability of chemical analyses .
properties
IUPAC Name |
4-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-12-11-22-10-2-3-14-6-9-17(13-18(14)22)21-19(23)15-4-7-16(20)8-5-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJTVOMKIQHCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
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